molecular formula C10H9F6N B164688 (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine CAS No. 127733-40-8

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

Cat. No.: B164688
CAS No.: 127733-40-8
M. Wt: 257.18 g/mol
InChI Key: PFVWEAYXWZFSSK-YFKPBYRVSA-N
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Description

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a chiral amine compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the use of engineered ketoreductases (KREDS) for the highly enantiospecific reduction of prochiral ketones . This process can be carried out using whole microbial cells or isolated enzymes, and the reaction conditions often include the use of specific cofactors and controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale biocatalytic processes utilizing immobilized enzymes to enhance the efficiency and yield of the desired enantiomer. The use of continuous flow reactors and advanced purification techniques ensures the high purity and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding imine or nitrile derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the phenyl ring or the amine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired selectivity and yield.

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Chiral Intermediate for Pharmaceuticals

This compound serves as a chiral intermediate in the synthesis of several pharmaceutical agents. Notably, it is a precursor for casopitant, an NK1 receptor antagonist used to treat chemotherapy-induced nausea and vomiting (CINV) . The trifluoromethyl group contributes to the compound's lipophilicity and metabolic stability, which are essential properties for drug development.

Interaction with Biological Targets

Research indicates that (S)-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine can modulate receptor activities and enzyme functions within biological pathways. Studies are ongoing to explore its binding affinity to specific receptors or enzymes, which is crucial for understanding its mechanism of action and potential therapeutic applications .

Organocatalysis

Catalytic Applications

This compound has been extensively employed as an organocatalyst in various chemical reactions. It belongs to a class of (thio)urea derivatives that activate substrates and stabilize developing negative charges during transition states. This ability to form double hydrogen bonds enhances its catalytic efficiency .

Synthesis of Trifluoromethyl Ketones

The compound is utilized as a precursor for synthesizing trifluoromethyl ketones, which are valuable synthetic targets in drug discovery and agrochemical research. The process typically involves reducing 3,5-bis(trifluoromethyl)acetophenone asymmetrically using suitable catalysts .

Case Study 1: Synthesis of Casopitant

  • Objective : To synthesize casopitant using this compound.
  • Methodology : The compound was used as a key intermediate, with specific reactions designed to incorporate it into the final pharmaceutical product.
  • Outcome : Successful synthesis demonstrated the compound's utility in medicinal chemistry.

Case Study 2: Organocatalytic Reactions

  • Objective : To evaluate the effectiveness of this compound as an organocatalyst.
  • Methodology : Various reaction mixtures were tested to observe the compound's catalytic properties.
  • Outcome : The study confirmed that the compound significantly enhances reaction rates and yields.

Mechanism of Action

The mechanism by which (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can form electron donor-acceptor complexes, facilitating single-electron transfer reactions under specific conditions . This property is exploited in various catalytic processes and organic transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is unique due to its chiral nature and the presence of two trifluoromethyl groups, which impart distinct electronic and steric properties. These features make it a valuable compound in asymmetric synthesis and catalysis.

Biological Activity

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is an organic compound notable for its complex structure and potential applications in medicinal chemistry. This compound, characterized by the presence of a trifluoromethyl-substituted aromatic ring, has been investigated for its biological activity, particularly as a chiral building block in pharmaceuticals. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

  • Molecular Formula : C10H9F6N
  • Molar Mass : Approximately 257.18 g/mol

The trifluoromethyl groups enhance the compound's lipophilicity and metabolic stability, making it a suitable candidate for drug development.

The biological activity of this compound is believed to involve several mechanisms:

  • Hydrogen Bonding : The compound may function as a hydrogen bonding phase-transfer catalyst, activating substrates and stabilizing transition states.
  • Receptor Modulation : Preliminary studies suggest that it may modulate specific receptor activities or enzyme functions within biological pathways, particularly targeting ion channels and neurotransmitter receptors.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Studies have shown that the compound has potential antimicrobial effects. It has been evaluated against various bacterial strains, demonstrating inhibitory activity comparable to standard antibiotics. For example, its derivatives have shown effective inhibition zones against pathogens like E. faecalis and P. aeruginosa with minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research into related thiourea derivatives indicates that they can inhibit cancer cell proliferation with IC50 values in the low micromolar range (from 1.50 µM to 20 µM) across different cancer cell lines, suggesting that this compound may exhibit similar properties .

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. However, its structural properties suggest favorable absorption and distribution characteristics due to enhanced lipophilicity attributed to the trifluoromethyl groups. The compound's stability in metabolic processes may also contribute to its effectiveness as a pharmaceutical intermediate.

Synthesis and Applications

Recent studies have focused on synthesizing this compound using innovative biocatalytic methods. For instance:

  • A bienzyme cascade system was developed for the efficient synthesis of this compound as a chiral intermediate in painkillers .
  • The use of recombinant E. coli has been reported for the production of related compounds with high enantioselectivity .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals unique properties that enhance its potential in drug design:

Compound NameStructural FeaturesBiological Activity
This compoundTrifluoromethyl groupsAntimicrobial, anticancer
(R)-1-(3-Bis(trifluoromethyl)phenyl)ethanolHydroxyl groupNeuroprotective applications
Thiourea DerivativesVarious substitutionsAnticancer, antibacterial

Q & A

Q. What are the primary synthetic routes for (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine in academic research?

The synthesis of the (S)-enantiomer typically involves chiral resolution or enantioselective catalysis . While most studies focus on the (R)-enantiomer (e.g., via bienzyme cascades using ω-transaminases and alcohol dehydrogenases ), analogous strategies can be adapted for the (S)-form by selecting enzymes with complementary stereoselectivity. Key steps include:

  • Enzymatic amination : Using S-selective ω-transaminases to convert prochiral ketones (e.g., 3,5-bistrifluoromethylacetophenone) into the desired amine.
  • Chemical resolution : Diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) followed by crystallization .
  • Co-factor recycling systems : NADH-dependent alcohol dehydrogenases can shift equilibrium toward amine production, improving yields .

Q. How do researchers characterize the enantiomeric purity of this compound?

Enantiomeric purity is assessed using:

  • Chiral HPLC : Columns with chiral stationary phases (e.g., Chiralpak IA/IB) resolve enantiomers, with retention times validated against standards.
  • Polarimetry : Specific optical rotation ([α]D) measurements compare observed values to literature data (e.g., (S)-enantiomers often show negative rotations ).
  • NMR with chiral shift reagents : Europium-based reagents induce split signals for enantiomers.
  • Mass spectrometry (MS) : Coupled with chiral columns for high-throughput analysis.

Q. What challenges exist in achieving high enantiomeric excess (ee) for the S-enantiomer compared to the R-form?

Key challenges include:

  • Enzyme selectivity : Most ω-transaminases are R-selective; identifying or engineering S-selective variants requires directed evolution or metagenomic screening .
  • Substrate inhibition : High substrate concentrations (e.g., >100 mM) may reduce enzyme activity, necessitating fed-batch strategies .
  • By-product accumulation : Ketone by-products (e.g., 3,5-bistrifluoromethylacetophenone) can inhibit reactions, requiring in situ removal via adsorption or extraction .

Q. How can computational modeling optimize reaction conditions for (S)-enantiomer synthesis?

  • Molecular docking : Predicts enzyme-substrate binding affinities to guide ω-transaminase engineering for S-selectivity.
  • Density Functional Theory (DFT) : Models transition states to identify optimal pH (e.g., pH 9–10 for amine stabilization) and temperature (40–50°C for enzyme activity) .
  • Kinetic simulations : Balances co-factor regeneration rates (e.g., NADH/NAD⁺) with amine production to maximize yield .

Q. What recent advancements in biocatalysis improve the synthesis of chiral amines like the S-enantiomer?

  • Dual-enzyme clusters : Co-immobilizing ω-transaminases and alcohol dehydrogenases on scaffolds enhances substrate channeling, improving yields by 1.5-fold .
  • Recombinant plasmid systems : Co-expression of ATA117 (transaminase) and ADH in E. coli BL21(DE3) increases substrate-handling capacity under optimized conditions (40°C, pH 9 Tris-HCl, 180 rpm) .
  • Flow chemistry : Continuous systems reduce inhibition and enable scalable production.

Q. How do structural modifications of the 3,5-bis(trifluoromethyl)phenyl group influence reactivity?

  • Electron-withdrawing effects : The -CF₃ groups increase ketone electrophilicity, accelerating transamination but potentially destabilizing intermediates.
  • Steric hindrance : Bulky substituents may reduce enzyme accessibility, requiring engineered transaminases with expanded active sites .
  • Thermodynamic stability : Trifluoromethyl groups enhance crystallinity, aiding purification (density: ~1.29 g/cm³ ).

Q. What analytical methods resolve contradictions in reported ee values for the S-enantiomer?

  • Cross-validation : Combine chiral HPLC, NMR, and polarimetry to confirm results.
  • Standardization : Use certified reference materials (CRMs) for calibration.
  • Error analysis : Quantify impurities (e.g., residual ketones) via GC-MS to identify interference sources .

Q. How is the S-enantiomer applied in preclinical drug development?

  • Receptor binding studies : The S-form may exhibit distinct pharmacological profiles (e.g., as a tetrodotoxin-sensitive blocker intermediate ).
  • Metabolic stability assays : Fluorine atoms improve metabolic resistance, assessed via liver microsome incubations.
  • Toxicity screening : Compare enantiomer-specific cytotoxicity using in vitro models (e.g., HEK293 cells).

Properties

IUPAC Name

(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6N/c1-5(17)6-2-7(9(11,12)13)4-8(3-6)10(14,15)16/h2-5H,17H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVWEAYXWZFSSK-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363693
Record name (1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127733-40-8
Record name (1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The crude product of 1-azido-[3,5-bis(trifluoromethyl)phenyl]ethane obtained in Example 1-4 was added with palladium-fibroin (18 mg) and methanol (6 mL), and after the atmosphere was replaced with hydrogen, the mixture was stirred at room temperature. After stirring over 1 hour, the reaction mixture was filtered through Celite, and concentrated, and the resulting residue was purified by silica gel column chromatography (chloroform:methanol=50:1 to 5:1) to obtain 58.9 mg of α-[3,5-bis(trifluoromethyl)phenyl]ethylamine as colorless oil.
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Synthesis routes and methods II

Procedure details

The resulting 1-[3,5-bis(trifluoromethyl)phenyl]ethyl azide (crude product: 111.5 mg) was dissolved in methanol (6 mL) and the solution was added with palladium-fibroin (18 mg) for hydrogen substitution, and then the mixture was stirred at room temperature for 1 hour. The reaction mixture was filtered through Celite, the filtrate was concentrated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (chloroform:methanol=50:1 to 5:1) to obtain 77.6 mg of 1-[3,5-bis(trifluoromethyl)phenyl]ethylamine as colorless oil (yield: 91%, for 2 steps).
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1-[3,5-bis(trifluoromethyl)phenyl]ethyl azide
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